molecular formula C16H13FN2OS2 B2474242 N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896350-91-7

N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Cat. No.: B2474242
CAS No.: 896350-91-7
M. Wt: 332.41
InChI Key: LJUQJGIECMNRJZ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzothiazole and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide typically involves the formation of C-S and C-N bonds. One efficient method for synthesizing benzothiazole derivatives is the metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This process tolerates a wide range of substrates and provides high efficiency and moderate selectivity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of different catalysts, solvents, and reaction conditions to improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is likely related to its ability to interact with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The presence of the fluorophenyl group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is unique due to the combination of benzothiazole and fluorophenyl groups in its structure. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c17-11-5-7-12(8-6-11)21-10-9-15(20)19-16-18-13-3-1-2-4-14(13)22-16/h1-8H,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUQJGIECMNRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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